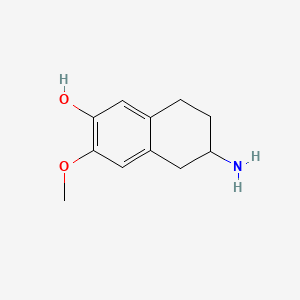

2-Amino-6-hydroxy-7-methoxytetralin

Description

Properties

IUPAC Name |

6-amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11-6-8-4-9(12)3-2-7(8)5-10(11)13/h5-6,9,13H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLBICEFOKYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(CC2=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996709 | |

| Record name | 6-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75236-17-8 | |

| Record name | 2-Amino-6-hydroxy-7-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075236178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxime Intermediate Generation

The foundational step in one patent-derived synthesis involves the conversion of methyl dl-3-hydroxy-7-amino-5,6,7,8-tetrahydro-2-naphthoate (VI) to its oxime derivative (XVI) via reaction with hydroxylamine hydrochloride. This intermediate is critical for subsequent functionalization. Acylation of the oxime with benzenesulfonyl chloride or p-toluenesulfonyl chloride yields the aryl sulfonyloxy derivative (XVII), which undergoes base-mediated rearrangement (e.g., potassium ethylate) to form methyl dl-5,6,7,8-tetrahydro-3-benzyloxy-8-oxo-7-amino-2-naphthoate (XXVIII).

Sodium Borohydride Reduction and Alkylation

Reduction of the aminoketone (XXVIII) with sodium borohydride produces the 8-hydroxy derivative (XIX). The primary amine is then alkylated using aldehydes (formaldehyde, acetaldehyde, or propionaldehyde) in the presence of sodium cyanoborohydride, yielding N,N-dialkylamino derivatives (XIV). For 2-amino-6-hydroxy-7-methoxytetralin, selective methylation at the 7-position is achieved via propionaldehyde or methyl iodide, followed by debenzylation under hydrogenation (palladium catalyst).

Table 1: Key Reaction Conditions for Alkylation

| Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Formaldehyde | 25°C | Methanol | 78 |

| Propionaldehyde | 0–5°C | Chloroform | 65 |

| Sodium Cyanoborohydride | RT | Ethanol | – |

One-Pot Smiles Rearrangement Strategy

Alkylation of Phenolic Precursors

A streamlined approach from Organic Syntheses involves the conversion of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone (2) to 6-amino-3,4-dihydro-1(2H)-naphthalenone (5) via a one-pot Smiles rearrangement. The phenol is alkylated with 2-bromo-2-methylpropanamide (1) in dimethylacetamide (DMA) under basic conditions (NaOH), forming the intermediate 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanamide (3). Subsequent hydrolysis and rearrangement yield the primary amine.

Methoxylation and Final Functionalization

To introduce the 7-methoxy group, the intermediate amine is treated with methyl iodide in the presence of a base (e.g., potassium carbonate). This step is performed after the Smiles rearrangement to avoid interference with the rearrangement mechanism. Final purification via recrystallization from methanol or ethanol yields this compound with a reported melting point of 65°–7°C (decomposition).

Table 2: Optimization of Methoxylation

| Methylation Agent | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | 12 h | 72 |

| Dimethyl Sulfate | NaOH | Water | 6 h | 68 |

Azide Reduction Pathway

Azide Intermediate Synthesis

An alternative route involves the synthesis of methyl dl-2-benzyloxy-6-azido-5,6,7,8-tetrahydro-1-naphthoate (XXV) via azide substitution at the 6-position. The azide group is introduced using hydrazine and Raney nickel, followed by reduction to the primary amine (XXVII). This method avoids the use of harsh alkylation conditions, making it suitable for acid-sensitive intermediates.

Hydroxylation and Methoxylation

The 2-benzyloxy group in (XXV) is deprotected via hydrogenolysis (Pd/C), yielding the free phenol, which is subsequently methylated to the 7-methoxy derivative. The ester group is converted to the carboxamide using methanolic ammonia under pressure, finalizing the synthesis of this compound.

Comparative Analysis of Methodologies

Yield and Efficiency

The Smiles rearrangement method offers superior yields (63–72%) compared to the multi-step patent routes (65–78%) but requires stringent control of reaction conditions to prevent byproduct formation. The azide pathway, while milder, involves handling hazardous intermediates, complicating scalability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-hydroxy-7-methoxytetralin in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation of naphthalene derivatives or nucleophilic substitution reactions to introduce methoxy and amino groups. Key parameters include reaction temperature (optimized between 50–80°C), solvent selection (e.g., methanol or dichloromethane), and catalyst choice (e.g., palladium on carbon for hydrogenation). Purification often requires column chromatography or recrystallization to achieve >95% purity. Analytical validation via NMR and HPLC is critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm the aromatic proton environment and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity and identify byproducts.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Cross-referencing with the IUPAC name (7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol ensures alignment with structural databases like PubChem .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow strict PPE guidelines (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store the compound in airtight containers at 2–8°C, protected from light to prevent degradation. Waste disposal must comply with hazardous chemical protocols, including neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions. To resolve these:

- Validate biological assays using enantiomerically pure samples (e.g., chiral HPLC separation).

- Perform dose-response studies across multiple cell lines to rule out cell-specific effects.

- Use computational modeling (e.g., molecular docking) to predict binding affinities and compare with experimental IC50 values .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives of this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

- Catalysts : Screen transition metals (e.g., Pd, Cu) for cross-coupling reactions.

- Solvent polarity : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times.

Monitor reaction progress via TLC or in-situ FTIR, and optimize for yield (>80%) and selectivity .

Q. How can researchers design derivatives of this compound with enhanced biological activity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6-position to modulate receptor binding.

- Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to improve metabolic stability.

- Evaluate pharmacokinetic properties (e.g., logP, solubility) using in vitro assays like Caco-2 permeability .

Data Contradiction and Validation

Q. What steps ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Document batch-specific data (e.g., purity, storage conditions) to identify variability sources.

- Use certified reference materials (CRMs) for calibration of analytical instruments.

- Collaborate with independent labs to validate key findings, particularly in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.